

Application Notes and Protocols for DSP-2230 in Research

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Compound of Interest

Compound Name: DSP-2230

Cat. No.: B10818647

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Introduction

DSP-2230, also known as ANP-230, is a potent, orally bioavailable small molecule inhibitor of the voltage-gated sodium channels (VGSCs) Nav1.7, Nav1.8, and Nav1.9.^{[1][2][3]} These channels are predominantly expressed in peripheral sensory neurons and are critical mediators of pain signaling. Gain-of-function mutations in the genes encoding these channels have been linked to various inherited pain syndromes, making them attractive therapeutic targets for the treatment of neuropathic pain.^{[4][5][6]} **DSP-2230** has demonstrated efficacy in preclinical models of neuropathic and inflammatory pain and has been investigated in Phase 1 and Phase 1/2 clinical trials.^{[4][7][8][9]} These application notes provide a comprehensive overview of **DSP-2230**'s mechanism of action, protocols for its use in preclinical research, and a summary of available data.

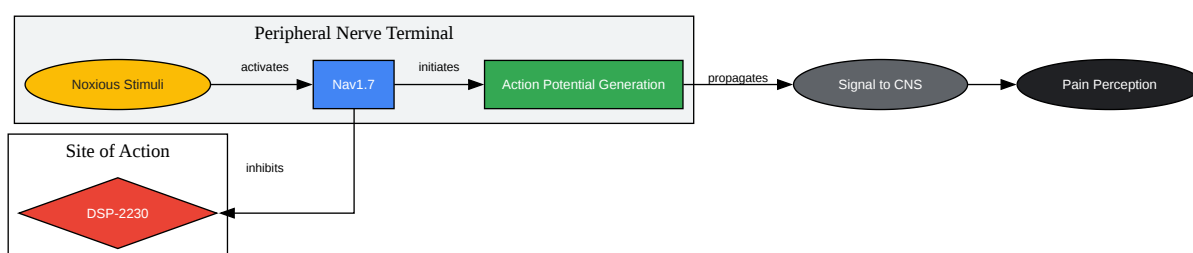
Mechanism of Action

DSP-2230 exerts its analgesic effects by blocking the flow of sodium ions through the Nav1.7, Nav1.8, and Nav1.9 channels. This inhibition reduces the hyperexcitability of nociceptive neurons, thereby dampening the propagation of pain signals.^{[1][3]} Notably, **DSP-2230** exhibits a "tonic block" mechanism of action, meaning its inhibitory effect is independent of the

channel's state (resting, open, or inactivated) and firing frequency. This characteristic distinguishes it from some other sodium channel blockers.[9]

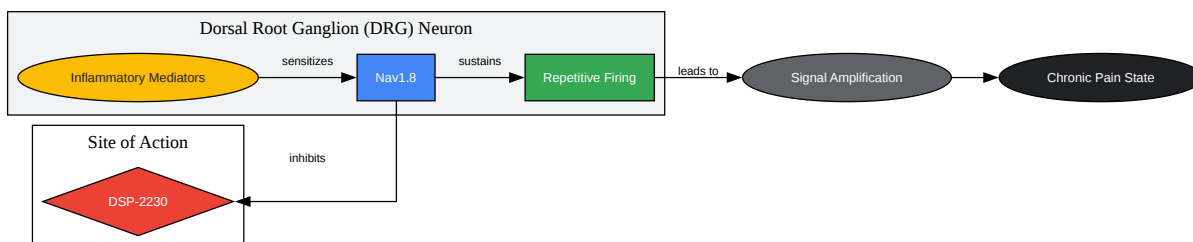
Signaling Pathways

The following diagrams illustrate the role of Nav1.7, Nav1.8, and Nav1.9 in neuropathic pain signaling and the point of intervention for **DSP-2230**.



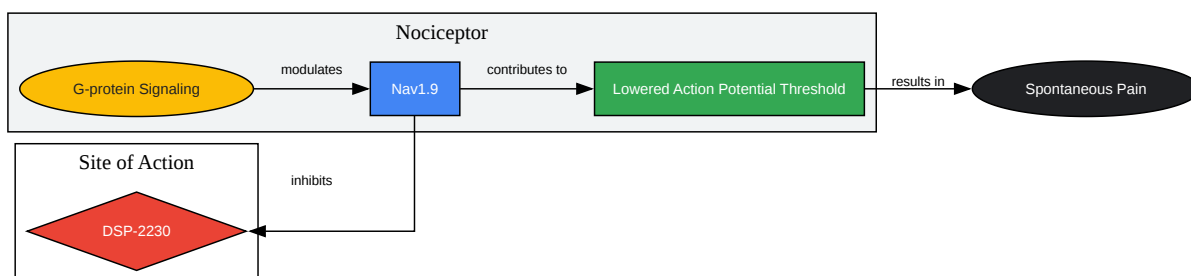
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Caption: Role of Nav1.7 in initiating pain signals.



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Caption: Role of Nav1.8 in maintaining neuronal hyperexcitability.



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Caption: Role of Nav1.9 in setting the threshold for firing.

Data Presentation

Table 1: In Vitro Inhibitory Activity of **DSP-2230**

| Target | IC50 (μM) |
|---|-----------|
| Nav1.7 | 7.1 |
| Nav1.8 | 11.4 |
| Nav1.9 | 6.7 |
| Data sourced from MedChemExpress. [1] [3] | |

Table 2: Preclinical Efficacy of **DSP-2230** in Rodent Models of Neuropathic Pain

| Animal Model | Dosing Regimen | Key Findings | Reference |
|--|--|--|-----------|
| R222S mutant mice (model for episodic pain syndrome) | 3-30 mg/kg, p.o., once daily for 6 days | Reduced thermal and mechanical hyperalgesia. Increased latency time in the hot plate test. | [1] |
| Various neuropathic and inflammatory pain models | Dose-dependent | Demonstrated analgesic efficacy. Increased potency with repeated administration. Potentiated the anti- allodynic effects of pregabalin and morphine. | [9] |

Table 3: Overview of Clinical Trials for **DSP-2230** (ANP-230)

| Phase | Status | Population | Study Objectives | Key Findings |
|-----------|------------|--|---|--|
| Phase 1 | Completed | Healthy Volunteers | Assess safety, tolerability, and pharmacokinetics of single and multiple ascending doses. | Tolerable safety profile observed. Detailed pharmacokinetic data not publicly available. [4] [5] [10] [11] |
| Phase 1 | Completed | Healthy Male Subjects | Investigate the pharmacodynamic effect using capsaicin and UVB-induced pain models. | Study completed; detailed results not publicly available. [12] |
| Phase 1/2 | Recruiting | Patients with infantile episodic limb pain | Evaluate safety, efficacy, and pharmacokinetics. | Ongoing. [4] [6] [7] |

Note: Detailed quantitative results from the completed Phase 1 studies are not publicly available.

Experimental Protocols

The following are generalized protocols for common preclinical assays used to evaluate the efficacy of analgesic compounds like **DSP-2230**. Researchers should adapt these protocols based on their specific experimental design and institutional guidelines.

1. Hot Plate Test for Thermal Hyperalgesia

This test assesses the response to a thermal pain stimulus.

- Apparatus: A commercially available hot plate apparatus with precise temperature control.
- Procedure:
 - Set the hot plate temperature to a constant, noxious level (e.g., $55 \pm 0.5^{\circ}\text{C}$).
 - Gently place the animal (mouse or rat) on the hot plate and immediately start a timer.
 - Observe the animal for signs of pain, such as licking of the hind paws or jumping.
 - Stop the timer at the first sign of a pain response and record the latency.
 - To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) should be established, after which the animal is removed from the plate regardless of its response.
 - Administer **DSP-2230** or vehicle control at the desired dose and route (e.g., 3-30 mg/kg, p.o.).
 - Repeat the hot plate test at various time points after drug administration to determine the time course of the analgesic effect.

2. Von Frey Test for Mechanical Allodynia

This test measures the sensitivity to a mechanical stimulus.

- Apparatus: A set of calibrated von Frey filaments of varying stiffness.
- Procedure:
 - Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 30 minutes.
 - Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of low stiffness.
 - Apply the filament with enough force to cause it to bend slightly and hold for 3-5 seconds.

- A positive response is a sharp withdrawal of the paw.
- Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is no response, the next stiffer filament is used. If there is a response, a less stiff filament is used.
- Administer **DSP-2230** or vehicle control.
- Measure the paw withdrawal threshold at different time points after drug administration. An increase in the withdrawal threshold indicates an anti-allodynic effect.

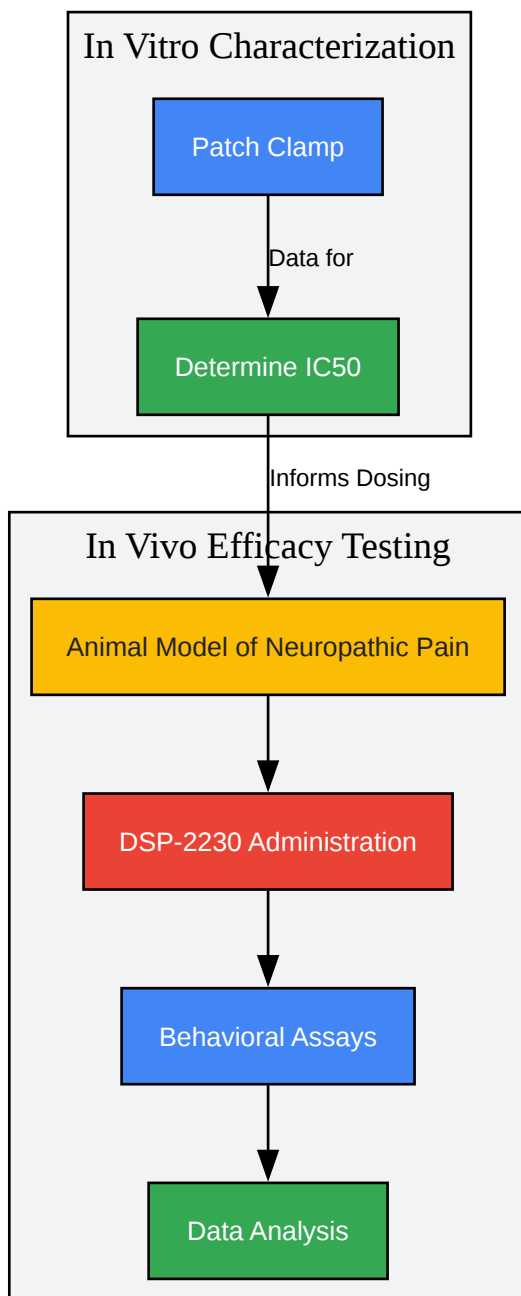
3. Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record the ionic currents through Nav1.7, Nav1.8, and Nav1.9 channels in isolated dorsal root ganglion (DRG) neurons.

- Preparation:
 - Isolate DRG neurons from rodents.
 - Culture the neurons for a sufficient period to allow for recovery and adherence.
- Recording:
 - Use a glass micropipette with a small tip diameter (1-2 μm) filled with an appropriate intracellular solution to form a high-resistance seal ($>1\text{ G}\Omega$) with the cell membrane.
 - Rupture the membrane patch to achieve the whole-cell configuration.
 - Use a voltage-clamp amplifier to control the membrane potential and record the sodium currents.
 - Apply voltage steps to elicit channel opening and record the resulting currents.
 - Perfuse the cells with an extracellular solution containing **DSP-2230** at various concentrations to determine its effect on the sodium currents.

- Analyze the data to determine the IC₅₀ of **DSP-2230** for each channel subtype and to characterize the nature of the block (e.g., tonic, use-dependent).

Experimental Workflow



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